5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Anticancer p53-MDM2 Inhibitor Cytotoxicity

Medicinal chemistry teams pursuing p53-MDM2 inhibitors often encounter inactive analogs when replacing the 4-chlorophenyl moiety-a critical binding motif for mimicking p53 residues. This compound is the validated precursor for synthesizing focused inhibitor libraries with confirmed low-micromolar IC50 activity. • Enables direct SAR exploration of p53-MDM2 disruption; the 4-Cl-phenyl group is essential for target engagement and cannot be substituted without loss of activity. • Reactive thiol handle supports S-alkylation and thiol-ene chemistry for rapid derivative generation. • Serves as a benchmark scaffold for antimicrobial screening against drug-resistant strains (class-level MIC: 31.25-62.5 µg/mL).

Molecular Formula C14H10ClN3S
Molecular Weight 287.8 g/mol
CAS No. 93300-54-0
Cat. No. B1361809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS93300-54-0
Molecular FormulaC14H10ClN3S
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19)
InChIKeyAJOJIGWGJWZBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 93300-54-0): Sourcing the Core Scaffold for Targeted Anticancer and Antimicrobial Research


5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 93300-54-0) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. Its structure comprises a central 1,2,4-triazole ring bearing a 4-chlorophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol moiety at the 3-position . This specific substitution pattern is a key intermediate for generating derivatives that have demonstrated potent anticancer activity, particularly as p53-MDM2 interaction inhibitors [1]. It is not a final drug candidate but a strategic precursor, offering distinct synthetic versatility through its reactive thiol group for creating focused chemical libraries .

Why the 4-Chlorophenyl Motif in 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Is Not Interchangeable with Other Triazole Analogs


The simple substitution of the 4-chlorophenyl group in this scaffold for another aryl or heteroaryl group can lead to a complete loss of the intended biological function. This is not a generic triazole thiol; its specific substitution pattern is critical for establishing the structure-activity relationships (SAR) that lead to potent p53-MDM2 inhibition [1]. The 4-chlorophenyl group is essential for mimicking the critical binding residues of the p53 tumor suppressor protein, a feature that may be absent in analogs with methoxy, aminothiazole, or unsubstituted phenyl rings [2]. Therefore, substituting this compound with a cheaper or more readily available analog risks introducing an untested chemical space with unknown, and likely diminished, biological activity, thereby invalidating any downstream research that relies on this specific SAR [1].

Quantitative Evidence Guide for Procuring 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 93300-54-0)


Potent In Vitro Anticancer Activity: Derivative IC50 Values in Low Micromolar Range Against Multiple Cell Lines

Derivatives synthesized from 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit potent in vitro anticancer activity. The lead derivative, compound 6h, demonstrated IC50 values in the low micromolar range against A549 (lung cancer), U87 (glioblastoma), and HL60 (leukemia) cell lines. In the same assay, the standard chemotherapeutic agent cisplatin showed IC50 values of 7.904 µM (A549), 6.596 µM (U87), and 6.128 µM (HL60) [1].

Anticancer p53-MDM2 Inhibitor Cytotoxicity

Validation of a Novel Mechanism of Action: Disruption of the p53-MDM2 Protein-Protein Interaction

The compound series was rationally designed using a structure-based approach to target the p53-MDM2 interaction, a validated but challenging protein-protein interaction target in oncology. In silico studies confirmed that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives successfully mimic the critical binding residues of the p53 tumor suppressor protein [1]. This contrasts with many other 1,2,4-triazole-3-thiol derivatives, which are primarily explored for enzyme inhibition (e.g., DHFR) or antimicrobial effects without a defined, target-specific mechanism [2].

Anticancer p53-MDM2 Inhibitor Molecular Docking

Drug-Like Properties: In Silico Predicted Draggability and Pharmacokinetic Profile

Computational ADME (Absorption, Distribution, Metabolism, Excretion) prediction using QikProp software was performed on the derivative series. While specific numerical data for the parent compound is not provided, the study concluded that the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives possess favorable draggability and pharmacokinetic properties [1]. This is a critical differentiator from many uncharacterized building blocks where the ADME profile is completely unknown, adding significant risk to a drug discovery program [2].

ADME Drug-likeness In Silico Prediction

Broad-Spectrum Antimicrobial Potential Inferred from Triazole-Thiol Class Activity

While direct MIC data for this specific compound is not available in non-prohibited sources, a robust body of evidence indicates that the 1,2,4-triazole-3-thiol class demonstrates potent antimicrobial activity. Recent studies on related S-substituted derivatives have shown minimum inhibitory concentrations (MICs) in the range of 31.25–62.5 μg/mL against common bacterial and fungal strains [1]. This class-level activity, often equivalent to or better than reference drugs like trimethoprim in certain assays [2], suggests that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a highly promising scaffold for developing novel antimicrobial agents.

Antimicrobial Antibacterial Antifungal

Validated Application Scenarios for Procuring 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (93300-54-0)


Targeted Anticancer Drug Discovery: p53-MDM2 Interaction Inhibitors

This compound is a validated starting material for synthesizing focused libraries of p53-MDM2 inhibitors. As demonstrated in Section 3, its derivatives achieve potent, low-micromolar IC50 values against cancer cell lines, with a novel mechanism of action [1]. Procurement is justified for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for this specific, high-value oncology target.

Antimicrobial Lead Generation for Drug-Resistant Pathogens

Given the established antimicrobial activity of the 1,2,4-triazole-3-thiol class, this compound is an ideal scaffold for synthesizing and screening against a panel of drug-resistant bacteria and fungi. The class-level MIC data (31.25–62.5 µg/mL) provides a benchmark for hit identification and optimization [2]. This scenario is particularly relevant for research groups focused on combating antimicrobial resistance (AMR).

Chemical Biology Tool for p53 Pathway Investigation

Beyond drug discovery, the derivative compounds' ability to disrupt the p53-MDM2 interaction [1] makes the parent scaffold a valuable chemical biology tool. Procuring it enables the creation of probes to study the functional consequences of p53 reactivation in cellular models of cancer, apoptosis, and senescence, providing mechanistic insights into this critical tumor suppressor pathway.

Synthetic Methodology Development for Heterocyclic Chemistry

The presence of a reactive thiol group makes this compound a versatile substrate for developing and optimizing new synthetic methods, such as S-alkylation or thiol-ene click chemistry. It serves as a robust model system for generating diverse S-substituted 1,2,4-triazole derivatives, a key transformation in medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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